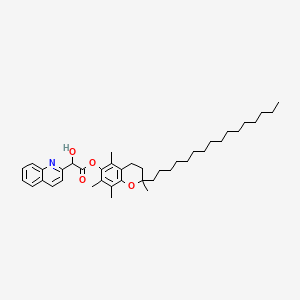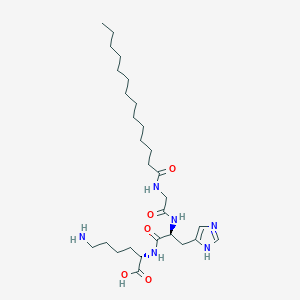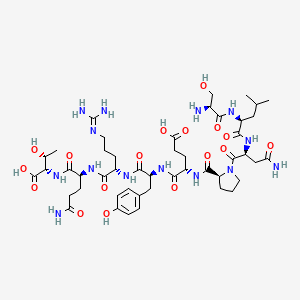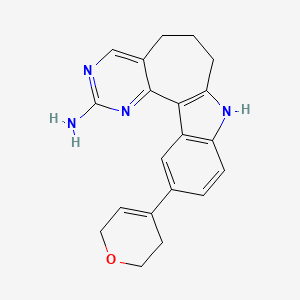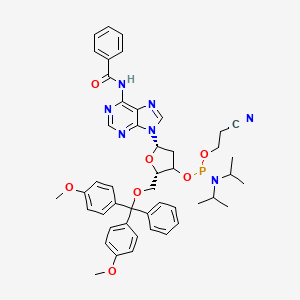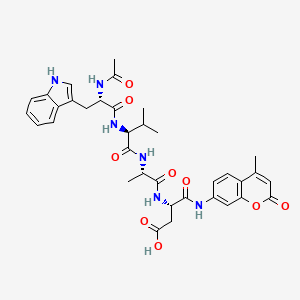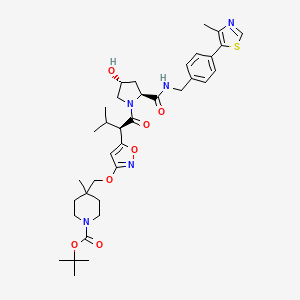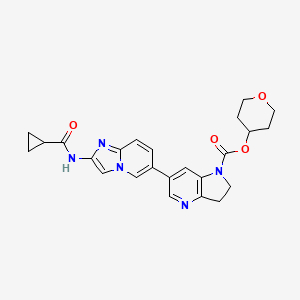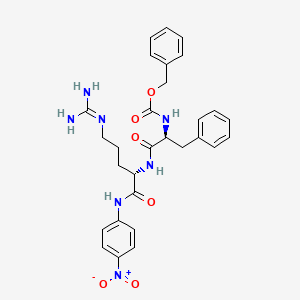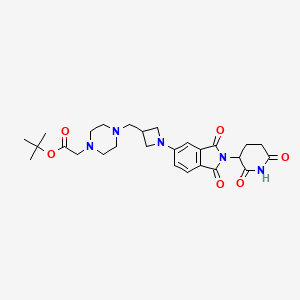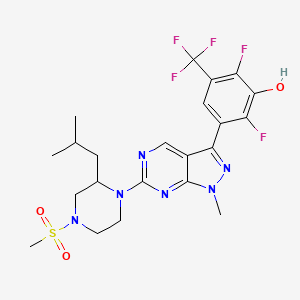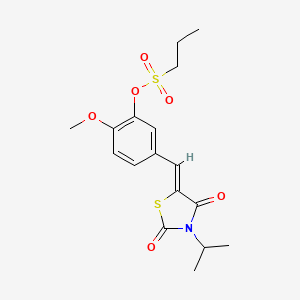
CB2 receptor antagonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CB2 receptor antagonist 2 is a compound that targets the cannabinoid receptor 2 (CB2), which is part of the endocannabinoid system. The CB2 receptor is primarily found in peripheral tissues, especially in the immune system, and plays a significant role in modulating immune responses and inflammation . CB2 receptor antagonists are of great interest in scientific research due to their potential therapeutic applications in treating various diseases, including liver diseases and certain cancers .
Méthodes De Préparation
The synthesis of CB2 receptor antagonist 2 involves several steps, starting from monocyclic 4-methyl-2-substituted thiazole-5-carboxamides. The synthetic route includes the enlargement of the core structure by condensing a benzene ring to form benzothiazole-2-carboxamides with different bulky alicyclic, aromatic, and halogenated amide substituents . These derivatives exhibit high affinity and selectivity for CB2 receptors . Industrial production methods often involve optimizing these synthetic routes to achieve a balance between selectivity, activity, and pharmacokinetic properties .
Analyse Des Réactions Chimiques
CB2 receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
CB2 receptor antagonist 2 has a wide range of scientific research applications:
Mécanisme D'action
CB2 receptor antagonist 2 exerts its effects by binding to the CB2 receptor, which is a G-protein-coupled receptor. This binding inhibits the receptor’s activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of immune responses . The molecular targets involved include the CB2 receptor itself and various downstream signaling pathways .
Comparaison Avec Des Composés Similaires
CB2 receptor antagonist 2 is unique in its high selectivity and potency for the CB2 receptor compared to other similar compounds. Some similar compounds include:
SR144528: A highly potent and selective CB2 receptor antagonist.
AM630: Another selective CB2 receptor antagonist with a different chemical structure.
JWH-133: A CB2 receptor-selective agonist with therapeutic potential in various diseases. This compound stands out due to its specific binding affinity and antagonistic activity, making it a valuable tool in scientific research and drug development.
Propriétés
Formule moléculaire |
C17H21NO6S2 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
[5-[(Z)-(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] propane-1-sulfonate |
InChI |
InChI=1S/C17H21NO6S2/c1-5-8-26(21,22)24-14-9-12(6-7-13(14)23-4)10-15-16(19)18(11(2)3)17(20)25-15/h6-7,9-11H,5,8H2,1-4H3/b15-10- |
Clé InChI |
MQAKIMARBOXTOV-GDNBJRDFSA-N |
SMILES isomérique |
CCCS(=O)(=O)OC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C(C)C)OC |
SMILES canonique |
CCCS(=O)(=O)OC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


